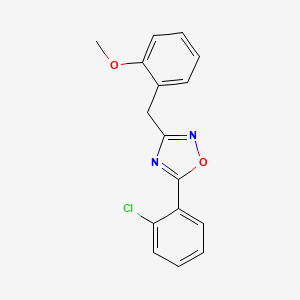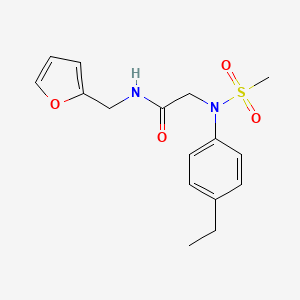![molecular formula C14H15NO4 B5883590 N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)
N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, commonly known as DMOAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMOAA is a derivative of coumarin, a natural compound found in many plants, and has been shown to exhibit a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of DMOAA is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. This can lead to a range of cellular responses, including apoptosis (programmed cell death), DNA damage, and changes in gene expression. In addition, DMOAA has been shown to interact with a variety of cellular targets, including enzymes, receptors, and ion channels, which may contribute to its overall biological effects.
Biochemical and Physiological Effects:
DMOAA has been shown to exhibit a range of interesting biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and scavenge free radicals. In addition, DMOAA has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis and asthma. However, further research is needed to fully understand the mechanisms underlying these effects and to determine their potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMOAA in lab experiments is its versatility and ease of use. DMOAA is a stable and readily available compound that can be easily synthesized and modified for different applications. In addition, DMOAA is relatively non-toxic and has low potential for side effects, making it a safe and attractive candidate for further investigation. However, one of the main limitations of using DMOAA is its lack of specificity, as it can interact with a variety of cellular targets and pathways. This can make it difficult to determine the exact mechanisms underlying its biological effects and to design experiments that specifically target these pathways.
Zukünftige Richtungen
There are many potential future directions for research on DMOAA, including further investigation of its mechanisms of action, its potential therapeutic applications, and its interactions with other compounds and cellular targets. In addition, there is a need for more studies on the safety and toxicity of DMOAA, as well as its potential interactions with other drugs and chemicals. Finally, there is a need for more studies on the synthesis and modification of DMOAA, with the goal of developing more specific and effective derivatives for use in scientific research.
Synthesemethoden
DMOAA can be synthesized using a variety of methods, but one of the most commonly used approaches involves the reaction of 7-hydroxycoumarin with N,N-dimethylglycine methyl ester in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form DMOAA. This method has been shown to produce high yields of DMOAA with good purity and is relatively simple to perform.
Wissenschaftliche Forschungsanwendungen
DMOAA has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a potential therapeutic agent for the treatment of cancer and other diseases. In addition, DMOAA has been shown to exhibit antimicrobial, antioxidant, and anti-inflammatory properties, making it a promising candidate for further investigation in these areas.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9-6-14(17)19-12-7-10(4-5-11(9)12)18-8-13(16)15(2)3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOXEPZYCANYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol](/img/structure/B5883522.png)

![4-(acetylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5883545.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B5883550.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)






![N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5883631.png)